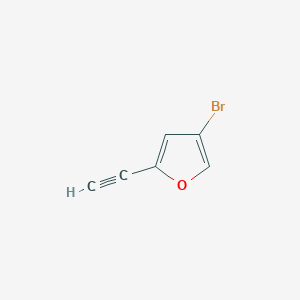

Furan, 4-bromo-2-ethynyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

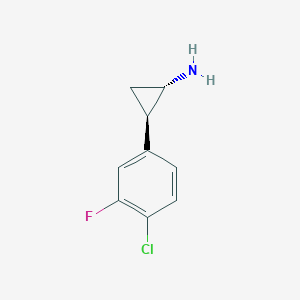

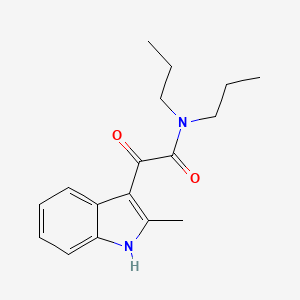

“Furan, 4-bromo-2-ethynyl-” is a chemical compound that belongs to the class of organic compounds known as furans . Furans are five-membered aromatic heterocycles containing one oxygen atom . This compound is also known as 4-Bromofuran-2-carboxaldehyde .

Synthesis Analysis

The synthesis of furan compounds has seen significant advancements in recent years. Some classical methods have been modified and improved, while other new methods have been developed . A variety of catalysts have been used for these transformations . For instance, a metal-free one-flask synthesis of multi-substituted furans via a BF3·Et2O mediated formal [4 + 1] reaction of 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones has been reported .Molecular Structure Analysis

The molecular structure of “Furan, 4-bromo-2-ethynyl-” is characterized by a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom . The empirical formula of 4-Bromofuran-2-carboxaldehyde is C5H3BrO2 .Chemical Reactions Analysis

Furan compounds, including “Furan, 4-bromo-2-ethynyl-”, can undergo a variety of chemical reactions. For instance, furan synthesis reaction mechanisms have been investigated and proposed . In many studies, furan synthesis reaction mechanisms were also investigated and proposed .Applications De Recherche Scientifique

Efficient Production of Hydroxymethylfurfural from Fructose

Furan derivatives, such as 5-hydroxymethylfurfural (HMF), show promise as substitutes for petroleum-based building blocks in the production of plastics and fine chemicals. A study developed a high-yield process for converting fructose to HMF, highlighting the potential of furan derivatives in sustainable chemistry and materials science (Román‐Leshkov et al., 2006).

Synthesis of Furan-2-one Derivatives

Research on the conversion of 4,5,6,7-tetrahydroindole to functionalized furan-2-one derivatives demonstrates the versatility of furan compounds in organic synthesis. The study outlines a method yielding a series of compounds through reactions involving dichlorodicyanobenzoquinone (DDQ), showcasing the utility of furan derivatives in synthesizing complex molecular structures (Sobenina et al., 2011).

Antimicrobial Properties of Nitrovinylfuran

The antimicrobial activity of 2-bromo-5-(2-bromo-2-nitrovinyl)furan (G1 or Furvina) was explored, highlighting its effectiveness against a range of microorganisms, including Gram-positive and Gram-negative bacteria. This study emphasizes the potential of furan derivatives in developing new antimicrobial agents (Allas et al., 2016).

Furan Derivatives as Corrosion Inhibitors

Furan derivatives were investigated for their potential as corrosion inhibitors for mild steel in hydrochloric acid solutions. The study found these compounds to be effective even at low concentrations, highlighting another application of furan derivatives in protecting materials from corrosion (Khaled & El-maghraby, 2014).

Synthesis of Functionalized Furan Carboxamides

The synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues was reported, along with their anti-bacterial activities against drug-resistant bacteria. This research underscores the potential of furan derivatives in addressing the challenge of antibiotic resistance (Siddiqa et al., 2022).

Safety and Hazards

Orientations Futures

The future of furan compounds, including “Furan, 4-bromo-2-ethynyl-”, looks promising. The chemical industry is beginning to switch from traditional resources such as crude oil to biomass . Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are being increasingly used . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .

Propriétés

IUPAC Name |

4-bromo-2-ethynylfuran |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrO/c1-2-6-3-5(7)4-8-6/h1,3-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZNKPSEXYJNPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CO1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

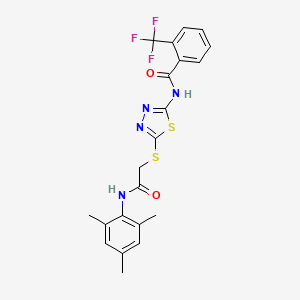

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2659535.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2659537.png)

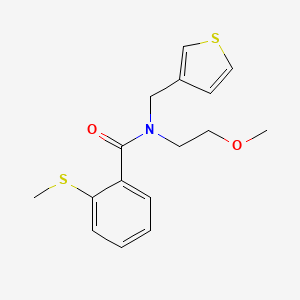

![4-isopropyl-1-(2-methoxyphenyl)-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2659538.png)

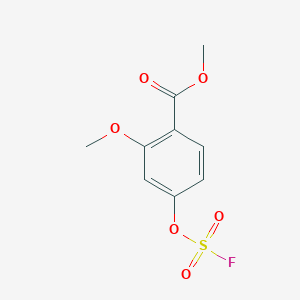

![4-(4-Methoxy-phenyl)-5-p-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2659547.png)